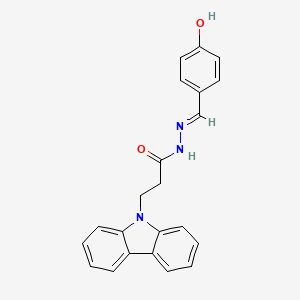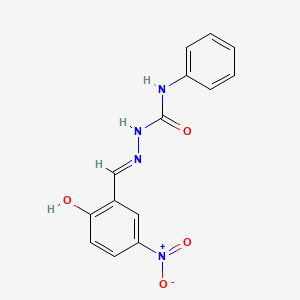![molecular formula C20H18N4 B6118350 3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6118350.png)
3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a family of N-heterocyclic compounds . These compounds have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis .
Synthesis Analysis
While specific synthesis information for “3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” is not available, related compounds have been synthesized through various methods . For instance, one study reported the design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines .Mécanisme D'action
Target of Action
The primary target of 3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within the cells
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can induce apoptosis, leading to the death of the affected cells .
Pharmacokinetics
It is mentioned that some related compounds have good stability in mouse and human liver microsomes , which suggests potential bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . This cytotoxic activity is likely due to the induction of apoptosis resulting from the disruption of the cell cycle .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential as a selective inhibitor of protein kinases. This compound may be useful in studying the role of specific protein kinases in cellular processes and disease states. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is to further investigate its potential as an inhibitor of protein kinases and its applications in drug discovery. Another direction is to explore its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 3,5-dimethylpyrazole-1-carboxaldehyde and 2-aminopyrimidine-5-carboxylic acid with diphenylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis of this compound has been optimized in recent years, and various modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has potential applications in medicinal chemistry and drug discovery. This compound has been studied as a potential inhibitor of various enzymes, including protein kinases, which are involved in the regulation of cellular processes. It has also been investigated for its potential anti-cancer and anti-inflammatory properties. In addition, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)15(2)19(23-24)16-9-5-3-6-10-16/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFMTCVPDVWJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6118269.png)
![(1H-benzimidazol-2-ylmethyl){[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6118273.png)
![1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6118277.png)

![(5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B6118300.png)

![N-(4-ethoxyphenyl)-N'-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6118314.png)
![2-(2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6118321.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)
![N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6118332.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine](/img/structure/B6118343.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6118358.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6118365.png)
